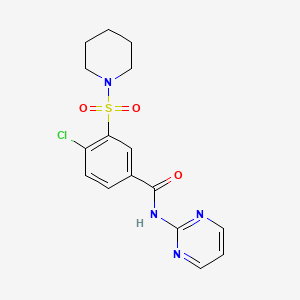

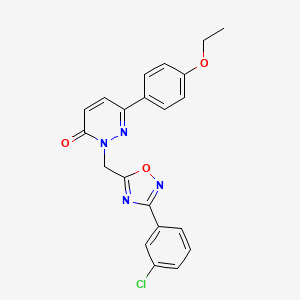

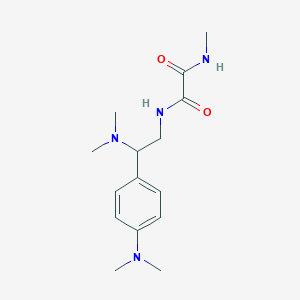

methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar 1,2,3-triazole compounds often involves “Click” chemistry, a term that refers to a collection of reactions that are high yielding, wide in scope, and easy to perform . The Suzuki–Miyaura cross-coupling reaction is also commonly used in the synthesis of these compounds .Applications De Recherche Scientifique

Synthesis and Crystal Structure Analysis

Research on compounds structurally related to methyl 2-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate focuses on their synthesis and analysis. One study discusses the one-pot synthesis and spectral analysis of 1,4,5-trisubstituted 1,2,3-triazoles. Through FT-IR, NMR spectroscopy, and X-ray diffraction analyses, the molecular structures were confirmed. Density functional theory (DFT) calculations and brine shrimp cytotoxicity assays were also performed to understand their stability and potential biological activities (Ahmed et al., 2016).

Phase Transition Induced by Pressure

Another study investigates the crystal engineering aspect of a related compound, revealing how high pressure can induce a phase transition from a high-Z′ structure to a more compact Z′ = 2 structure. This study highlights the structural flexibility and the role of external conditions in determining the molecular conformation of such compounds (Johnstone et al., 2010).

Antimicrobial Properties

The antimicrobial potential of 1,2,4-triazole derivatives has been explored, showing promising activities against bacterial and fungal strains. This opens avenues for further exploration of similar compounds as potential antimicrobial agents (Sahoo, Sharma, & Pattanayak, 2010).

Antiproliferative Activity and Molecular Docking

Research also extends to the design, synthesis, and evaluation of such compounds for their antiproliferative activity against cancer cell lines. Molecular docking studies help in understanding the interaction of these compounds with biological targets, offering insights into designing more effective therapeutic agents (Youssef et al., 2020).

Application in Corrosion Inhibition

The efficacy of 1,2,3-triazole derivatives in corrosion inhibition has been studied, showcasing their potential in protecting metals against corrosion in acidic environments. This research provides a foundation for developing new, more effective corrosion inhibitors (Elazhary et al., 2019).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,3-triazole ring system have been known to exhibit a broad range of biological activities .

Mode of Action

It’s worth noting that the 1,2,3-triazole ring system, which is a part of this compound, can be obtained by a widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Compounds with a similar 1,2,3-triazole ring system have been known to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Pharmacokinetics

Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . The drug-likeness of such compounds was also investigated by predicting their pharmacokinetic properties .

Action Environment

A novel, metal-free process for the synthesis of similar compounds has been reported, which is atom economical, highly selective, and environmentally benign .

Propriétés

IUPAC Name |

methyl 2-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-12-11-19-21-22(12)14-9-7-13(8-10-14)17(23)20-16-6-4-3-5-15(16)18(24)25-2/h3-11H,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRWNJLYJZIQBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)

![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)

![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)

![5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2769526.png)

![1-Pyridin-2-yl-4-[2-[3-(trifluoromethyl)phenyl]acetyl]piperazin-2-one](/img/structure/B2769530.png)